![molecular formula C24H27N5O4 B2897897 Benzyl 2-(6-cyclopentyl-4,7,8-trimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl)acetate CAS No. 887672-28-8](/img/structure/B2897897.png)

Benzyl 2-(6-cyclopentyl-4,7,8-trimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl)acetate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

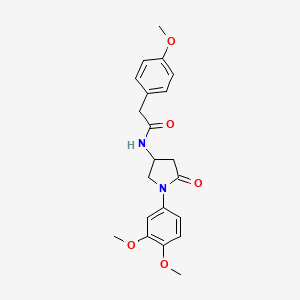

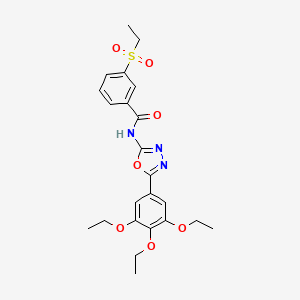

The compound contains several functional groups. The “benzyl” part refers to a phenyl (a six-membered aromatic ring) attached to a methylene (-CH2-) group. The “2-(6-cyclopentyl-4,7,8-trimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl)acetate” part is more complex and appears to contain a purine (a two-ring structure found in DNA and RNA) with various substitutions .

Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The purine ring system is planar, while the cyclopentyl and phenyl rings can rotate freely .Chemical Reactions Analysis

Again, without specific information, it’s difficult to predict the chemical reactions this compound might undergo. The presence of the ester could make it susceptible to hydrolysis, and the aromatic ring might undergo electrophilic aromatic substitution .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. This compound likely has a relatively high molecular weight due to the presence of multiple ring structures. Its solubility would depend on the specific arrangement of polar and nonpolar groups .Applications De Recherche Scientifique

Catalytic Properties in Hydrolytic Cleavage

Imidazolium-bridged cyclodextrin dimers, similar in structure to Benzyl 2-(6-cyclopentyl-4,7,8-trimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl)acetate, were synthesized and their catalytic properties evaluated in the hydrolytic cleavage of p-nitrophenyl alkanoates. These dimers demonstrated good dimensional recognition ability and substrate selectivity, offering insights into the potential catalytic applications of similarly structured compounds in organic synthesis and biochemical reactions Luo et al., 2010.

Photoreactions with Ketones

Studies on the photoreactions of cyclic benzylidene acetals with ketones, which share reactive similarities with this compound, revealed complex reaction pathways that include oxidative ring cleavage and the formation of dimeric products. These findings could inform on the light-induced reactivity of this compound, potentially useful in photopharmacology or materials science Suzuki et al., 1976.

Folate Coenzyme Model Studies

Research into models of folate coenzymes involving imidazoline derivatives, closely related to the core structure of this compound, highlights their potential in mimicking biological methylenetetrahydrofolate. These models demonstrate the ability to transfer carbon fragments to amine substrates, offering a framework for understanding folate-dependent enzymatic reactions and designing novel therapeutics Stott & Pandit, 1985.

Synthesis and Bioactivity of Oxadiazole Derivatives

The synthesis of oxadiazole derivatives from compounds structurally related to this compound has been explored, with some derivatives showing significant antiproliferative activities against cancer cells. This research could guide the development of new anticancer agents leveraging the unique structure of this compound Jin et al., 2006.

Mécanisme D'action

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

benzyl 2-(6-cyclopentyl-4,7,8-trimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl)acetate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H27N5O4/c1-15-16(2)29-20-21(25-23(29)28(15)18-11-7-8-12-18)26(3)24(32)27(22(20)31)13-19(30)33-14-17-9-5-4-6-10-17/h4-6,9-10,18H,7-8,11-14H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RKMZSGRKKYZXKZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N2C3=C(N=C2N1C4CCCC4)N(C(=O)N(C3=O)CC(=O)OCC5=CC=CC=C5)C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H27N5O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

449.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-(2-Methoxyphenyl)-4,7,8-trimethyl-2-(3-oxobutan-2-yl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2897816.png)

![3-(benzofuran-2-carboxamido)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)benzofuran-2-carboxamide](/img/structure/B2897820.png)

![6-Amino-3-tert-butyl-4-(2,6-difluorophenyl)-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B2897821.png)

![N-(1-cyanocycloheptyl)-2-[2-pyrrolidin-1-yl-5-(trifluoromethyl)anilino]acetamide](/img/structure/B2897826.png)

amine dihydrochloride](/img/structure/B2897827.png)

![Methyl (E)-4-[2-(4-methylsulfonylphenyl)morpholin-4-yl]-4-oxobut-2-enoate](/img/structure/B2897833.png)

![2-[1-[2-(Benzotriazol-1-yl)acetyl]azetidin-3-yl]-6-(3-fluorophenyl)pyridazin-3-one](/img/structure/B2897834.png)

![3-[5-[(4-Chlorophenyl)sulfanyl]-4-(4-methoxyphenyl)-1,3-thiazol-2-yl]pyridine](/img/structure/B2897836.png)